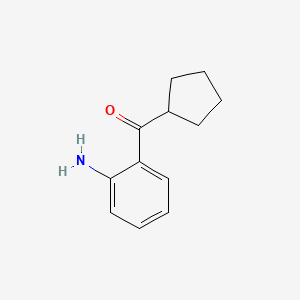

2-Cyclopentanecarbonylaniline

Overview

Description

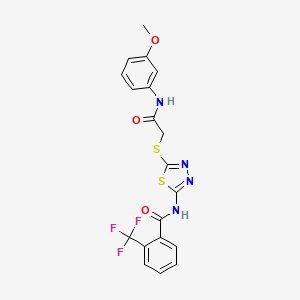

2-Cyclopentanecarbonylaniline is an organic compound with the molecular formula C12H15NO . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of anthranilic acid nitrile with cyclopentylmagnesium bromide in the presence of copper (I) bromide dimethylsulfide complex . The reaction is carried out in tetrahydrofuran and diethyl ether at temperatures between 0 and 20°C for 3 hours under an inert atmosphere .

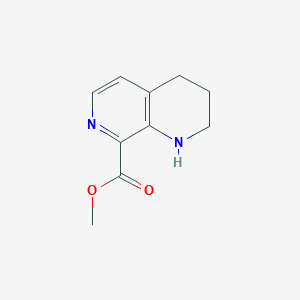

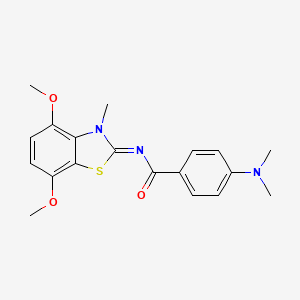

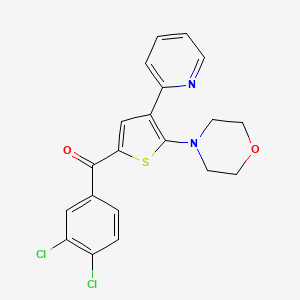

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring attached to a carbonyl group, which is further attached to an aniline group . The molecular weight of the compound is 189.26 .

Physical And Chemical Properties Analysis

This compound is a powder that should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of the compound is not specified .

Mechanism of Action

2-Cyclopentanecarbonylaniline is a reagent in the synthesis of organic compounds, and its mechanism of action involves the formation of a carboxylic acid anhydride from the reaction of aniline and cyclopentanecarboxylic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid. The carboxylic acid anhydride then reacts with the desired compound to form the desired product.

Biochemical and Physiological Effects

This compound is a relatively non-toxic compound, and has been found to be non-irritating to the skin and eyes. It has also been found to have no acute toxicity when administered orally to rats. In addition, this compound has been found to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

2-Cyclopentanecarbonylaniline is a versatile and reliable compound for use in laboratory experiments. Its low toxicity and low reactivity make it a safe and effective reagent for the synthesis of organic compounds. Additionally, its low cost and availability make it an attractive option for researchers. However, this compound is a relatively unstable compound and can easily react with other compounds, leading to unwanted side reactions.

Future Directions

In the future, 2-Cyclopentanecarbonylaniline could be used in the synthesis of a wider range of compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, further research could be conducted to explore the use of this compound as a catalyst in the synthesis of organic compounds. Furthermore, the development of new methods for the synthesis of this compound could lead to improved yields and cost savings. Finally, further research could be conducted to explore the potential applications of this compound in the fields of biotechnology and nanotechnology.

Scientific Research Applications

2-Cyclopentanecarbonylaniline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of new compounds, such as 1,3-diphenyl-2-propanol and 3-methyl-2-cyclopenten-1-one. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents.

properties

IUPAC Name |

(2-aminophenyl)-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBMIYFKYMRDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2619517.png)

![Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride](/img/structure/B2619525.png)

![Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2619527.png)

![4-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2619528.png)

![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2619531.png)